N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine is a chemical compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in the development of pharmaceuticals. The presence of dichloro and methyl groups in its structure contributes to its unique chemical properties and biological activities.
The compound is classified under benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development .
The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4,6-dichloro-1,3-benzothiazole with N-methylglycine. The reaction may be facilitated by using a suitable solvent and conditions that promote nucleophilic substitution.
The molecular structure of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine consists of a benzothiazole ring substituted with two chlorine atoms at positions 4 and 6 and an N-methylglycine moiety. The molecular formula is .
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine can participate in various chemical reactions typical for benzothiazole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating properties of the methyl group attached to the nitrogen .
The mechanism of action for N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine involves interaction with biological targets such as enzymes or receptors. Its structure allows it to bind effectively to active sites due to its spatial configuration and electronic properties.
Research suggests that compounds similar to N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Relevant data regarding solubility and stability should be confirmed through experimental analysis or supplier data sheets .
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine has several applications in scientific research:
This compound exemplifies the ongoing research into benzothiazole derivatives for their therapeutic potentials across various fields of medicine and biochemistry.
The benzothiazole nucleus—a bicyclic heterocycle featuring a benzene ring fused to a thiazole ring—represents a privileged scaffold in contemporary drug design. This moiety confers distinct electronic properties and planar geometry that facilitate diverse molecular interactions with biological targets. Benzothiazole derivatives demonstrate remarkable versatility, enabling binding to enzymes, receptors, and nucleic acids through hydrogen bonding, π-π stacking, and hydrophobic interactions [3] [6]. The scaffold's structural rigidity provides conformational restraint that enhances binding specificity, while its metabolic stability contributes to favorable pharmacokinetic profiles. Chlorine atoms strategically positioned on the benzothiazole framework significantly alter physicochemical behavior. Chlorination enhances lipophilicity (log P), influencing membrane permeability and bioavailability, and introduces steric and electronic effects that optimize target binding affinity. This is exemplified by the role of chlorine in stabilizing ligand-protein complexes through halogen bonding with carbonyl oxygens or aromatic residues in enzymatic pockets [3]. The historical success of chlorine-containing drugs (representing >250 FDA approvals) underscores this atom's critical role in molecular optimization [3].
Table 1: Therapeutic Impact of Chlorine-Containing Pharmaceuticals [3]
Therapeutic Category | Representative Agents | Global Sales (Billion USD) |
---|---|---|
Cardiovascular Disease | Hydrochlorothiazide | $4.7 |
Central Nervous System | Clozapine | $4.9 |
Anti-Infectives | Chloramphenicol | $9.5 |
Cytostatics | Chlorambucil | $12.7 |
Respiratory | Fluticasone | $19.4 |
The evolution of chlorinated benzothiazoles reflects a deliberate strategy to overcome limitations of early antibacterial agents. Novobiocin—a natural product inhibitor of DNA gyrase ATPase activity—served as the foundational template, but its clinical utility was hampered by poor solubility, toxicity, and rapid resistance development [8]. This spurred systematic structural modifications, beginning with the introduction of chlorine atoms at metabolically vulnerable positions on the benzothiazole core. Early analogs featured monochlorination (typically at C-6), which moderately improved target engagement but offered insufficient potency against Gram-negative pathogens [8]. The breakthrough emerged with 4,6-dichloro substitution, a configuration that simultaneously enhanced bacterial cell penetration and strengthened binding to the ATP pocket of DNA gyrase subunit B (GyrB). This is mechanistically attributed to chlorine's electron-withdrawing effects, which polarize the benzothiazole ring, facilitating π-cation interactions with conserved arginine residues (e.g., Arg136 in E. coli GyrB) [6] [8]. The chronological progression culminated in advanced leads like compound 1 (4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid), which demonstrated nanomolar inhibition (IC₅₀ < 10 nM) against A. baumannii and P. aeruginosa gyrase [8].
N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-N-methylglycine (CAS: 1351616-62-0) embodies a strategic molecular hybridization designed to overcome ADMET limitations of preceding benzothiazole antibiotics. The 4,6-dichloro-benzothiazole core delivers targeted binding to the ATPase domain of bacterial type II topoisomerases (gyrase/topo IV), while the N-methylglycine (sarcosine) moiety addresses solubility and plasma protein binding deficits observed in earlier leads [5] [8]. Biochemical rationale supports this design:
This configuration aligns with established structure-activity relationship (SAR) principles for benzothiazole gyrase inhibitors, where C2-amide substitutions with ionizable groups markedly improve the free fraction in plasma while retaining target affinity [6] [8]. The compound’s structural features position it as a promising candidate against WHO-priority pathogens like carbapenem-resistant A. baumannii and P. aeruginosa, leveraging a mechanism distinct from fluoroquinolones to circumvent cross-resistance [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: